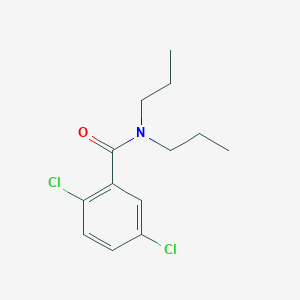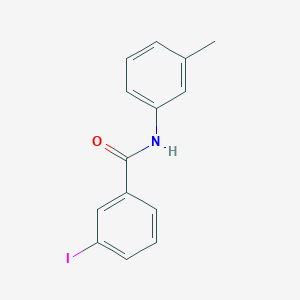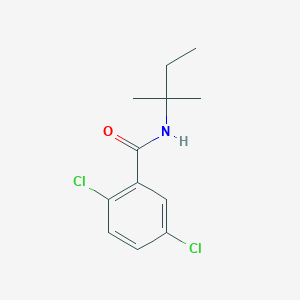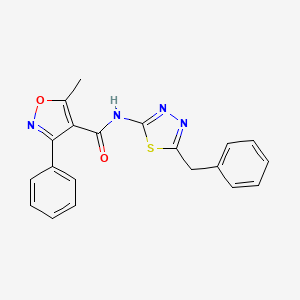
2,5-dichloro-N,N-dipropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N,N-dipropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and two propyl groups attached to the nitrogen atom of the amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N,N-dipropylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
2,5-Dichloro-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of N,N-dipropyl-2,5-dichloroaniline.
Oxidation: Formation of 2,5-dichloroquinone derivatives.
科学研究应用
2,5-Dichloro-N,N-dipropylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism of action of 2,5-dichloro-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,5-Dichlorobenzamide: Lacks the dipropyl groups, making it less hydrophobic and potentially less bioactive.
N,N-Dipropylbenzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,5-Dichloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of propyl groups, which can influence its physical and chemical properties.
Uniqueness
2,5-Dichloro-N,N-dipropylbenzamide is unique due to the presence of both chlorine atoms and propyl groups, which confer specific chemical and biological properties. The chlorine atoms enhance its reactivity towards nucleophiles, while the propyl groups increase its hydrophobicity, potentially improving its interaction with biological membranes and targets.
属性
分子式 |
C13H17Cl2NO |
|---|---|
分子量 |
274.18 g/mol |
IUPAC 名称 |
2,5-dichloro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
LULRJMYOUJGMOU-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)



![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)

![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
![2,2,4,6-Tetramethyl-7-[2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14960774.png)
![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)
![6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)


